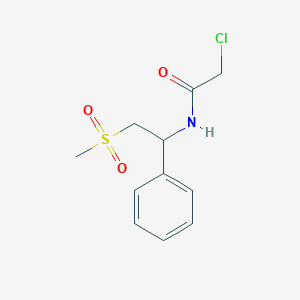

2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a methylsulfonyl group, and a phenylethyl group attached to an acetamide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-methylsulfonyl-1-phenylethylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The methylsulfonyl group can participate in oxidation and reduction reactions, potentially altering the compound’s chemical properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions to replace the chloro group.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the methylsulfonyl group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the methylsulfonyl group.

Major Products:

- Substitution reactions yield various substituted acetamides.

- Oxidation reactions produce sulfone derivatives.

- Reduction reactions result in the formation of sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Synthesis of Pharmaceutical Compounds : This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory and infectious diseases. Its structural components may enhance the therapeutic efficacy of resultant compounds.

- Potential Therapeutic Effects : Preliminary studies indicate that it may possess analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.

2. Biological Studies

- Antimicrobial Activity : Research has shown that 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide exhibits significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MIC) are comparable to established antibiotics, highlighting its potential in treating bacterial infections.

- Inhibition of Biofilm Formation : The compound has demonstrated efficacy in inhibiting biofilm formation, which is critical for managing chronic infections associated with biofilm-producing bacteria.

3. Industrial Applications

- Precursor for Industrial Chemicals : Beyond medicinal applications, this compound can be utilized as a precursor in the synthesis of other industrially relevant chemicals, expanding its utility in various chemical manufacturing processes.

Antibacterial Activity

- A study evaluating the antibacterial properties revealed that this compound effectively inhibited various bacterial strains with MIC values that suggest comparable effectiveness to standard antibiotics.

Analgesic and Anti-inflammatory Potential

- In vitro assays indicated that this compound could serve as a potent analgesic agent, warranting further investigation into its efficacy for pain management.

Biofilm Inhibition

- The compound's ability to inhibit biofilm formation was tested against Staphylococcus aureus, showing promising results that could lead to new treatments for chronic infections.

Comparison with Related Compounds

The following table summarizes the structural differences and biological activities of related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-(4-methylphenyl)acetamide | C9H10ClN | Lacks methylsulfonyl group; simpler structure |

| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | C10H12ClN2O3S | Contains a sulfamoyl group; different biological activity |

| 2-Chloro-N-(4-trifluoromethylphenyl)acetamide | C10H8ClF3N | Enhanced lipophilicity; potential for different pharmacokinetics |

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylsulfonyl group may also interact with biological molecules, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-N-(methylsulfonyl)acetamide

- N-(2-methylsulfonyl-1-phenylethyl)acetamide

- 2-Chloro-N-(phenylethyl)acetamide

Comparison: 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide is unique due to the presence of both the chloro and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications.

Biologische Aktivität

2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a chloro group and a methylsulfonyl group attached to a phenylethyl backbone. These functional groups contribute to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C11H14ClNO3S |

| Molecular Weight | 277.75 g/mol |

| Functional Groups | Chloro, methylsulfonyl, acetamide |

The mechanism of action for this compound primarily involves its ability to interact with biological macromolecules. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylsulfonyl group may enhance binding affinity to target molecules, affecting various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In studies, derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. Similar compounds have demonstrated effectiveness in reducing inflammation in animal models, which could be explored further for therapeutic applications .

Anticancer Potential

Preliminary studies have indicated that this compound may exhibit anticancer activity. For instance, related compounds have shown cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), indicating a potential for development as an anticancer agent .

Case Studies

-

Anticancer Activity in Cell Lines

- Study Design : Evaluation of cytotoxic effects on MDA-MB-231 and A549 cell lines.

- Findings : Compounds related to this compound exhibited IC50 values in the low micromolar range, indicating significant antiproliferative effects.

- Mechanism : Induction of apoptosis was observed, with increased annexin V-FITC positivity in treated cells compared to controls .

- Antimicrobial Efficacy

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound may offer enhanced potency or selectivity due to its unique combination of functional groups.

| Compound Name | Biological Activity | Potency (IC50) |

|---|---|---|

| This compound | Antimicrobial, anticancer | Low micromolar |

| 2-Chloro-N-(methylsulfonyl)acetamide | Moderate antimicrobial | High micromolar |

| N-(2-methylsulfonyl-1-phenylethyl)acetamide | Low anticancer activity | High micromolar |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The α-chloro group exhibits high reactivity toward nucleophiles due to electron withdrawal by both the acetamide carbonyl and methylsulfonyl groups.

Reaction with Amines

Primary and secondary amines readily displace the chloride ion under mild conditions:

Example Reaction:

This compound+R-NH2→2-(R-amino)-N-(2-methylsulfonyl-1-phenylethyl)acetamide+HCl

Conditions:

Mechanistic Insight:

The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the electrophilic α-carbon. The methylsulfonyl group enhances leaving-group ability by polarizing the C–Cl bond .

Reaction with Thiols

Thiols undergo substitution to form thioether derivatives:

Example Reaction:

Cl-CH2C(O)NHR+RSH→RS-CH2C(O)NHR+HCl

Conditions:

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization to form heterocycles.

Piperazine Formation

Reaction with bis-nucleophiles like ethylenediamine yields piperazine derivatives:

Example Reaction:

2-Chloroacetamide+H2N-CH2CH2-NH2→Piperazine-fused acetamide+2HCl

Conditions:

Key Data:

| Nucleophile | Product | Yield (Est.) | Reference |

|---|---|---|---|

| Ethylenediamine | Piperazine derivative | 70–85% | |

| 1,3-Diaminopropane | Azepane analog | 60–75% |

Acidic/Basic Hydrolysis

The α-chloro group hydrolyzes to glycolamide or acetic acid derivatives under extreme conditions:

Stability Notes:

-

Stable in anhydrous solvents but susceptible to hydrolysis in protic media .

-

pKa of acetamide NH: ~15–17 (estimated from analogs ), making it resistant to deprotonation under mild conditions.

Electrophilic Aromatic Substitution

The phenyl group may undergo nitration or sulfonation, though the methylsulfonyl group deactivates the ring:

Example:

Ar-H+HNO3H2SO4Ar-NO2

Position: Meta-directing due to the electron-withdrawing sulfonyl group .

Phase-Transfer Catalyzed Reactions

Efficient substitution is achieved using phase-transfer catalysts (e.g., tetrabutylammonium bromide):

Example: Reaction with sodium azide to form 2-azidoacetamide .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-17(15,16)8-10(13-11(14)7-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGMQCVENCDWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(C1=CC=CC=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.